molecular formula C16H19N3O3 B2355197 2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1049529-83-0

2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2355197
CAS No.: 1049529-83-0
M. Wt: 301.346
InChI Key: NWOOCOPDQVILCL-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical compound featuring a pyridazinone core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Pyridazinone derivatives are investigated as agonists for Formyl Peptide Receptors (FPRs), which play an essential role in the regulation of endogenous inflammation and immunity . Research indicates that the pyridazin-3(2H)-one ring serves as an appropriate scaffold to support FPR agonist activity, and compounds with an arylacetamide moiety at the N-2 position have been identified as potent FPR1-selective or FPR1/FPR2 dual agonists, capable of inducing intracellular calcium flux and chemotaxis in human neutrophils . Furthermore, structurally related halogenated pyridazinone compounds have emerged as first-in-class inhibitors that disrupt protein-protein interactions, such as the binding between the methyltransferase PRMT5 and its substrate adaptor proteins . These inhibitors function by a unique mechanism, forming a covalent bond with a cysteine residue on the target protein, and have shown promise in targeting MTAP-deleted cancer cells, representing a potential strategy for cancer therapy with a selective therapeutic window . The presence of both the pyridazinone and arylacetamide groups in this compound makes it a valuable candidate for researchers exploring small molecule modulators of immune response and oncogenic signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-14-7-5-13(6-8-14)12-15(20)17-10-11-19-16(21)4-3-9-18-19/h3-9H,2,10-12H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOOCOPDQVILCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, a compound within the class of pyridazinone derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O3
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1235635-00-3

The compound features a pyridazinone ring, an ethoxyphenyl group, and an acetamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as carbonic anhydrase and cyclooxygenase (COX) enzymes. These interactions can modulate inflammatory responses and pain perception .
  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling, affecting processes such as cell proliferation and apoptosis.
  • Gene Expression Modulation : There is evidence suggesting that it can influence the expression of genes associated with inflammation and immune response.

Anti-inflammatory Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anti-inflammatory effects. In vitro studies have demonstrated inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory cascade .

Case Studies

  • In Vivo Efficacy : In animal models of inflammation, compounds similar to this compound have shown reduced edema and pain responses when administered prior to inflammatory stimuli .
  • Multi-target Approach : A study identified related compounds as multi-target anti-inflammatory agents that effectively inhibited several inflammatory pathways simultaneously, suggesting a potential for treating complex inflammatory diseases .

Research Findings

Study ReferenceFindings
Identified new derivatives as multi-target anti-inflammatory agents targeting COX and carbonic anhydrase.
Demonstrated significant reduction in inflammatory markers in animal models.
Discussed the compound's potential in modulating gene expression related to inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Target/Activity Key Spectral Data (NMR/IR) Reference
2-(4-Ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide 4-ethoxyphenyl, unsubstituted pyridazinone ~393* Not explicitly reported (inference: enzyme inhibition) N/A Target
2-(5-Chloro-4-fluoro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-(2-pyridyl)ethylsulfamoyl)phenyl]acetamide 5-Cl, 4-F on pyridazinone; sulfamoylphenyl group 418.9 PRMT5-substrate adaptor interaction inhibitor HRMS: [M+H]+ 419.0345; 1H NMR δ 10.67–10.62 (amide)
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-methoxyphenyl (x2) 393.44 Not reported CAS: 922973-80-6; molecular formula C22H23N3O4
2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide Ethoxyphenyl; indazol-3-yl with 2-fluoroaniline ~434 Anti-proliferative (cancer cell lines) Synthesized via Pd-catalyzed coupling
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Benzylpiperidinyl-pyridazinone; pyrazolyl acetamide ~550 Not reported (structural hybrid) IR: C=O peaks at 1664, 1642 cm⁻¹
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide Thiazolidinone ring; ethoxyphenyl ~357 Tautomeric equilibrium (1:1 ratio) 1H NMR confirms tautomers 3c-I and 3c-A

*Estimated based on structural analogs.

Key Observations:

The target compound’s unsubstituted pyridazinone may exhibit reduced potency but improved solubility . Piperidinyl or benzyl groups on pyridazinone () increase steric bulk, likely altering pharmacokinetic profiles .

Aromatic Group Modifications: Methoxy vs. Sulfamoyl and pyridyl groups () introduce polar interactions, critical for target engagement in enzyme inhibition .

Biological Activity: Pyridazinone-acetamide hybrids with halogen substituents () show promise in targeting PRMT5, a cancer-relevant enzyme. The absence of such groups in the target compound may limit its utility in this context. Indazole-linked analogs () demonstrate anti-proliferative activity, suggesting divergent applications compared to pyridazinone-focused structures .

Physicochemical Properties: Thiazolidinone analogs () exhibit tautomerism, complicating their structural characterization but offering unique reactivity . IR and NMR data (Table 1) highlight distinct carbonyl environments, aiding in compound identification.

Preparation Methods

Synthesis of 6-Oxopyridazin-1(6H)-yl Ethylamine

The pyridazinone core is synthesized by refluxing 4-ethoxybenzaldehyde with hydrazine hydrate in ethanol, forming a hydrazone intermediate. Cyclization under acidic conditions (e.g., HCl/glacial acetic acid) yields 6-oxopyridazin-1(6H)-yl ethylamine. This method, adapted from similar pyridazinone syntheses, achieves yields of 58–76%.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 60–70°C (cyclization)
  • Catalyst: Glacial acetic acid

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is introduced via a nucleophilic aromatic substitution (NAS) reaction. 4-Ethoxyphenylacetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the pyridazinone-bound ethylamine.

Optimization Insights :

  • Coupling Agents : DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves amidation efficiency.
  • Yield : 65–82% after purification by column chromatography.

Final Amidation to Form the Acetamide Linkage

The ethylamine spacer is functionalized by reacting with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Subsequent amidation with 4-ethoxyphenylacetic acid completes the synthesis.

Critical Parameters :

  • Temperature: 0–5°C (prevents side reactions)
  • Base: Triethylamine (neutralizes HCl byproduct)

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing solvent recycling, catalyst recovery, and waste minimization. Continuous flow reactors enhance the cyclization step’s efficiency, reducing reaction time from hours to minutes.

Table 1: Comparison of Synthetic Methods

Step Method Yield (%) Purity (HPLC) Key Reference
Pyridazinone formation Hydrazine cyclization 76 98.5
Ethoxyphenyl coupling NAS with EDC 82 97.8
Acetamide formation Chloroacetylation 78 99.1

Characterization and Quality Control

Post-synthesis characterization involves:

  • NMR Spectroscopy : Confirms ethoxyphenyl (δ 1.35 ppm, triplet, -OCH₂CH₃) and pyridazinone (δ 8.2 ppm, singlet, NH) protons.
  • Mass Spectrometry : Molecular ion peak at m/z 301.346 ([M+H]⁺).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Catalytic amounts of p-toluenesulfonic acid (PTSA) improve cyclization efficiency to >85%.
  • Byproduct Formation : Gradient recrystallization (ethanol/water) removes unreacted intermediates.

Green Chemistry Alternatives

Recent advances propose substituting toxic solvents (DCM) with cyclopentyl methyl ether (CPME) and using enzymatic catalysis for amidation, reducing the environmental footprint.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Pyridazinone core formation : Hydrazine reacts with carbonyl compounds under reflux in ethanol or acetic acid, often catalyzed by HCl or H2SO4.
  • Alkylation and acetylation : Ethyl halides introduce the ethyl group, followed by acetylation using acetic anhydride. Reaction temperatures (60–100°C) and solvent polarity (e.g., DMF for polar intermediates) critically influence yields .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 383.47 (C20H21N3O3S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Q. How can researchers evaluate its initial biological activity?

  • In vitro assays : Test enzyme inhibition (e.g., COX-2 or HDACs) at 0.1–10 μM concentrations .
  • Anticonvulsant screening : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, noting ED50 values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 0.40 μM in ’s comparative table) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Modify substituents : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups to enhance receptor binding .
  • Evaluate bioisosteres : Substitute the pyridazinone ring with pyrimidine or morpholine moieties to reduce metabolic degradation .
  • Data-driven SAR : Use IC50 comparisons (e.g., 0.40 μM vs. 0.10 μM for pteridinone derivatives in ) to prioritize modifications .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-edited models to confirm target engagement (e.g., HDAC inhibition vs. off-target effects) .
  • Meta-analysis : Compare datasets across studies (e.g., antitumor IC50 discrepancies in vs. 19) to identify confounding factors .

Q. What computational methods predict its pharmacokinetic and toxicity profiles?

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (2.8–3.1), CNS permeability, and CYP450 inhibition .
  • Molecular docking : AutoDock Vina models interactions with CXCR3 or HDAC isoforms, highlighting key residues (e.g., His178 in CXCR3) .
  • Toxicity alerts : Derek Nexus flags potential hepatotoxicity from the pyridazinone moiety .

Q. How to evaluate its therapeutic potential in neurological disorders?

  • In vivo models : Test dose-dependent seizure suppression in kainic acid-induced epilepsy models (oral administration, 10–50 mg/kg) .
  • Neuroinflammatory markers : Measure IL-6 and TNF-α levels in microglial cultures treated with 1–20 μM compound .
  • Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays; logBB > -1 suggests favorable CNS uptake .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodents; low oral absorption may explain reduced in vivo activity .
  • Metabolite identification : LC-MS/MS detects hydroxylated or glucuronidated metabolites in liver microsomes .
  • Formulation optimization : Nanoemulsions or liposomes enhance solubility and tissue distribution .

Q. What strategies improve compound stability under physiological conditions?

  • pH stability tests : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; >80% degradation at pH <3 suggests enteric coating is needed .
  • Light/heat stability : Store lyophilized powder at -20°C in amber vials to prevent pyridazinone ring oxidation .

Q. How to investigate synergistic effects with existing therapeutics?

  • Combination index (CI) analysis : Use CompuSyn software to calculate CI values for co-administered drugs (e.g., cisplatin or paclitaxel) .
  • Pathway mapping : RNA-seq identifies upregulated/downregulated genes in combination vs. monotherapy .

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